5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methanesulfonyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzofuran moiety, and a methanesulfonyl group. It is often used in research settings due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methanesulfonyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the benzofuran ring, followed by the introduction of the pyrimidine ring and the methanesulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methanesulfonyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Chloro-2-methanesulfonyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methanesulfonyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Another compound with a similar structure but different functional groups.
N-[5-(3-Dimethylaminobenzamido)-2-methylphenyl]-4-hydroxybenzamide: Shares some structural similarities but has distinct chemical properties.
Uniqueness
5-Chloro-2-methanesulfonyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. Its versatility in various scientific applications sets it apart from similar compounds.
Properties
Molecular Formula |
C22H17ClN4O5S |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
5-chloro-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H17ClN4O5S/c1-12-6-5-7-13(10-12)25-21(29)19-17(14-8-3-4-9-16(14)32-19)26-20(28)18-15(23)11-24-22(27-18)33(2,30)31/h3-11H,1-2H3,(H,25,29)(H,26,28) |
InChI Key |
IUILAIGRQVZGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.